molecular formula C11H14ClNO2 B15327959 2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride

2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride

Cat. No.: B15327959
M. Wt: 227.69 g/mol
InChI Key: XLCNVXLTIZNTJQ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride is a synthetic phenylalanine derivative characterized by a vinyl (-CH=CH₂) substituent at the para position of the phenyl ring. The vinyl group introduces unique electronic and steric properties, which may influence reactivity, solubility, and biological activity compared to other substituted phenylalanine derivatives .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-amino-3-(4-ethenylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H

InChI Key

XLCNVXLTIZNTJQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, physicochemical, and functional attributes of 2-amino-3-(4-vinylphenyl)propanoic acid hydrochloride with its analogs from the evidence.

Table 1: Structural and Functional Comparison of Substituted Phenylalanine Derivatives

Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source Evidence
(R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride 2135344-98-6 C₁₀H₁₄ClNO₃ 231.68 (calc.) Discontinued; hydroxymethyl enhances solubility but may reduce stability
(S)-2-Amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride 2512215-09-5 C₁₂H₁₆ClNO₂ 241.72 (calc.) 97% purity; cyclopropyl group increases lipophilicity for membrane permeability
2-Amino-3-(4-bromophenyl)propanoic acid 24250-84-8 C₉H₁₀BrNO₂ 244.09 Used in peptide synthesis; stored at 2–8°C due to bromine’s reactivity
2-Amino-3-(4-(carboxymethyl)phenyl)propanoic acid hydrochloride 1803572-24-8 C₁₁H₁₄ClNO₄ 267.69 (calc.) Carboxymethyl enhances polarity; intermediate in drug synthesis
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride 871842-89-6 C₁₀H₁₄ClNO₃ 231.68 (calc.) Methoxy group improves metabolic stability; pharmaceutical intermediate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 66-02-4 C₉H₉I₂NO₃ 448.99 Halogenated derivative; laboratory use in thyroid-related studies

Key Comparative Insights:

Substituent Effects on Reactivity and Stability: The vinyl group in the target compound likely confers electrophilic reactivity, enabling polymerization or Michael addition reactions, unlike the inert cyclopropyl group in ’s analog . Hydroxymethyl and carboxymethyl substituents () increase hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to lipophilic groups like cyclopropyl.

Stereochemical Considerations :

  • Enantiomers such as the (R)- and (S)-configured compounds () highlight the role of chirality in biological activity. For example, the (S)-cyclopropyl derivative’s 97% purity suggests its relevance in enantioselective synthesis .

Applications in Drug Development: Pharmaceutical intermediates: Compounds with methoxy () or carboxymethyl () groups are prioritized for their metabolic stability and ease of functionalization. Amino acid transporter inhibitors: Benzyloxy-substituted analogs (e.g., AT182 in ) demonstrate LAT1 inhibition, suggesting the vinyl derivative could be optimized for similar targeting .

Commercial Viability :

  • Discontinued compounds (e.g., hydroxymethyl analog in ) may reflect synthetic challenges or instability, whereas newer derivatives () emphasize substituents with balanced reactivity and stability.

Research Findings and Data

  • Synthetic Routes : Multi-step procedures, such as the two-step synthesis of benzyloxy-substituted tryptophan analogs (), imply that the vinyl derivative could be synthesized via Heck coupling or similar cross-coupling reactions.
  • Purity and Storage : High-purity (>97%) compounds () are critical for preclinical studies, while halogenated derivatives require cold storage to prevent degradation .

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